![molecular formula C11H14FN3O2 B2676920 2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide CAS No. 329777-69-7](/img/structure/B2676920.png)
2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide” would depend on the specific conditions and reactants present. Fluorobenzoyl compounds are often reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide” would depend on its specific structure. Fluorobenzoyl compounds often have unique properties due to the presence of the fluorine atom .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis, particularly in the synthesis of benzoylsalicylhydrazide . The reaction takes place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature to yield the target compound .
Analytical Chemistry
In analytical chemistry, this compound is used in the detection of spots using different eluent combinations . It is visualized under a 254 nm UV lamp .
Material Science
In material science, fluorinated naphthalene-based poly (arylene ether ketone)s are prepared from novel fluorinated naphthalene-based bisphenol monomers . These polymers exhibit excellent thermal stability and low dielectric constant .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound is used as a building block for many drug candidates . It is synthesized in a continuous flow microreactor system to determine intrinsic reaction kinetics parameters .
Microelectronics
In microelectronics, this compound is used in the synthesis of materials with low dielectric constants . These materials are essential in microelectronic devices like coatings in electronic packaging, substrates for printed circuit boards, insulating and dielectric layers in structures with multilayers .
Medicinal Chemistry
In medicinal chemistry, this compound is a crucial raw material and intermediate in the synthesis of many drug candidates . It has a wide range of applications and is used in the manufacture of many drug candidates .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-fluorobenzoyl)amino]-3-propylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRNJXYRLPJFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NNC(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331064 | |
Record name | 1-[(4-fluorobenzoyl)amino]-3-propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819492 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide | |
CAS RN |
329777-69-7 | |
Record name | 1-[(4-fluorobenzoyl)amino]-3-propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.